molecular formula C14H14ClN5O B6523138 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one CAS No. 883475-44-3

2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one

Cat. No.: B6523138
CAS No.: 883475-44-3
M. Wt: 303.75 g/mol
InChI Key: NCMGEQFTEUIBQZ-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of o-phenylenediamine with salicylaldehyde to form 2-(1H-1,3-benzodiazol-2-yl) phenol . This intermediate is then subjected to further reactions, including chlorination and amination, to introduce the chloro and propylamino groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(propylamino)-2,3-dihydropyridazin-3-one (CAS No. 883475-44-3) is a synthetic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C14H14ClN5OC_{14}H_{14}ClN_{5}O, with a molecular weight of 303.75 g/mol. The structure features a benzodiazole moiety, which is known for its biological significance.

PropertyValue
Molecular FormulaC14H14ClN5OC_{14}H_{14}ClN_{5}O
Molecular Weight303.75 g/mol
CAS Number883475-44-3

Antitumor Activity

Recent studies have indicated that derivatives of benzodiazole, including the compound , exhibit significant antitumor activity. In vitro assays have been conducted on various cancer cell lines, demonstrating the ability to inhibit cell proliferation.

The proposed mechanism involves the binding of the compound to DNA, which inhibits DNA-dependent enzymes crucial for cancer cell survival and proliferation. This interaction typically occurs within the minor groove of the DNA helix, leading to alterations in transcription and replication processes.

Case Studies

  • Study on Lung Cancer Cell Lines
    • A study evaluated the compound's efficacy against human lung cancer cell lines (A549, HCC827, NCI-H358).
    • Results indicated an IC50 value of approximately 6.26 μM for HCC827 cells in 2D assays, suggesting potent antitumor properties in this model .
  • Antimicrobial Activity Assessment
    • The compound was also tested for antimicrobial activity against Escherichia coli and Staphylococcus aureus.
    • The findings revealed promising antibacterial effects, particularly against Gram-positive bacteria .

Comparative Analysis of Biological Activity

CompoundAntitumor IC50 (μM)Antimicrobial Activity
This compound6.26 (HCC827)Positive against S. aureus
Benzothiazole DerivativeHigher than benzodiazole derivativesVariable

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-chloro-5-(propylamino)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O/c1-2-7-16-11-8-17-20(13(21)12(11)15)14-18-9-5-3-4-6-10(9)19-14/h3-6,8,16H,2,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMGEQFTEUIBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=O)N(N=C1)C2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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